molecular formula C25H27BrO6 B068234 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide CAS No. 176650-93-4

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

Cat. No.: B068234
CAS No.: 176650-93-4
M. Wt: 503.4 g/mol
InChI Key: RLACLNXCSSBIKS-UHFFFAOYSA-N
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Description

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide is a sophisticated bifunctional building block specifically designed for advanced organic synthesis and chemical biology. Its core value lies in its application as a pivotal intermediate in the construction of complex molecular architectures, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional degraders. The compound features a central benzyl bromide moiety, a highly reactive electrophilic center that serves as an excellent alkylating agent, allowing for facile conjugation to nucleophilic sites on a target ligand, such as an E3 ligase binder. Flanking this reactive center are two 3,5-dimethoxybenzyloxy groups, which provide a rigid, branched structure that can act as a versatile linker or spacer. This specific architecture is critical for positioning the E3 ligase recruiter and the protein-of-interest ligand at an optimal distance and geometry to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. Researchers value this compound for its high purity and defined structure, which enables the precise and reproducible synthesis of novel degraders, aiding in the exploration of new therapeutic modalities and the study of previously "undruggable" targets. Its utility extends to materials science for the synthesis of dendrimers and other functional polymers.

Properties

IUPAC Name

1-(bromomethyl)-3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrO6/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLACLNXCSSBIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC(=CC(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578209
Record name 1,1'-{[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene)
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Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176650-93-4
Record name 1-(Bromomethyl)-3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=176650-93-4
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Record name 1,1'-{[5-(Bromomethyl)-1,3-phenylene]bis(oxymethylene)}bis(3,5-dimethoxybenzene)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide
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Preparation Methods

Synthesis of 3,5-Dimethoxybenzyl Bromide (Precursor)

The synthesis begins with the preparation of 3,5-dimethoxybenzyl bromide (CAS 877-88-3), a critical intermediate. This compound is synthesized via bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) under anhydrous conditions.

Reaction conditions :

  • Solvent : Dry dichloromethane (DCM) or diethyl ether

  • Temperature : 0–5°C (initial), then room temperature

  • Time : 4–6 hours

  • Yield : 85–90%

Key reaction :

3,5-Dimethoxybenzyl alcohol+PBr33,5-Dimethoxybenzyl bromide+H3PO3\text{3,5-Dimethoxybenzyl alcohol} + \text{PBr}3 \rightarrow \text{3,5-Dimethoxybenzyl bromide} + \text{H}3\text{PO}_3

Etherification to Form 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

The central benzyl alcohol intermediate is generated through a Williamson ether synthesis. 3,5-Dihydroxybenzyl alcohol reacts with two equivalents of 3,5-dimethoxybenzyl bromide in the presence of a strong base.

Reaction conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : Reflux (60–80°C)

  • Time : 12–24 hours

  • Yield : 70–80%

Key reaction :

3,5-Dihydroxybenzyl alcohol+23,5-Dimethoxybenzyl bromide3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol+2HBr\text{3,5-Dihydroxybenzyl alcohol} + 2\,\text{3,5-Dimethoxybenzyl bromide} \rightarrow \text{3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol} + 2\,\text{HBr}

Final Bromination Step

The terminal hydroxyl group of the intermediate is converted to a bromide using PBr₃ or hydrogen bromide (HBr).

Reaction conditions :

  • Reagent : PBr₃ (1.2 equivalents)

  • Solvent : Dry DCM or diethyl ether

  • Temperature : 0–5°C (slow addition), then room temperature

  • Time : 2–4 hours

  • Yield : 90–95%

Key reaction :

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol+PBr33,5-Bis(3,5-dimethoxybenzyloxy)benzyl bromide+H3PO3\text{3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol} + \text{PBr}3 \rightarrow \text{this compound} + \text{H}3\text{PO}_3

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production requires optimizations:

Parameter Laboratory Scale Industrial Scale
Solvent Volume 500 mL–2 L100–1,000 L
Temperature Control Ice bathsJacketed reactors
Purification Column chromatographyCrystallization or distillation
Yield 70–80%65–75% (due to scale losses)

Industrial processes prioritize cost-effective solvents (e.g., toluene over THF) and automated bromination systems to minimize side reactions.

Purification and Quality Control

Chromatographic Purification

  • Method : Column chromatography (silica gel, 230–400 mesh)

  • Eluent : Hexane/ethyl acetate (gradient from 4:1 to 1:1 v/v)

  • Purity : >97.0% (confirmed by HPLC)

Crystallization

  • Solvent : Ethanol or ethyl acetate

  • Recovery : 80–85%

  • Purity : ≥97.0% (titrimetric analysis)

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃)δ 4.50 (s, 2H, CH₂Br), δ 6.40–6.60 (m, aromatic H), δ 3.80 (s, 12H, OCH₃)
¹³C NMR (CDCl₃)δ 55.2 (OCH₃), δ 70.1 (CH₂Br), δ 105–160 (aromatic C)
MS (ESI) m/z 503.39 [M+H]⁺ (calculated for C₂₅H₂₇BrO₆)

Chromatographic Validation

Method Column Retention Time Purity
HPLC C18, 250 × 4.6 mm12.3 min97.5%

Challenges and Troubleshooting

Common Issues

  • Low Etherification Yield : Caused by moisture or insufficient base. Solution: Use molecular sieves and excess NaH.

  • Bromination Side Products : Due to oxidation of benzyl alcohol. Solution: Add stabilizers like BHT.

Yield Optimization Strategies

Step Optimization Yield Improvement
Etherification Use ultrasound-assisted mixing+10–15%
Bromination Slow addition of PBr₃ at –10°C+5–8%
Reagent Hazard Handling
PBr₃ Corrosive, moisture-sensitiveUse under inert atmosphere, fume hood
NaH Flammable, reactive with waterStore under mineral oil, handle dry
3,5-Dimethoxybenzyl bromide IrritantWear gloves and eye protection

Applications in Further Synthesis

The bromide serves as a key intermediate for:

  • Dendrimer Construction : Acts as a branching unit due to its multiple ether linkages.

  • Pharmaceutical Intermediates : Used in synthesizing antitumor agents and neuroprotective compounds .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in synthesizing derivatives with potential pharmacological activities.
  • Reactivity Studies : Researchers utilize 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide to study nucleophilic substitution mechanisms and the effects of substituents on reaction pathways.

Biology

  • Biological Activity Exploration : The compound is employed in biological research to investigate the effects of various substituents on biological activity. This includes studies on enzyme interactions and receptor binding affinities.
  • Drug Development : It has potential applications in developing new therapeutic agents targeting cancer and inflammatory diseases due to its structural features that may enhance biological activity.

Medicine

  • Synthesis of Bioactive Compounds : this compound is used in synthesizing molecules that exhibit anti-cancer, anti-inflammatory, or antimicrobial properties. Its derivatives are being explored for their therapeutic potential in treating various diseases.
  • Pharmacological Studies : The compound's ability to modify biological pathways makes it a candidate for pharmacological studies aimed at discovering novel drug candidates.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique structural properties allow for the development of high-performance materials with specific functionalities.
  • Material Science Applications : The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in creating polymeric materials with enhanced properties.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

2,6-Dimethoxybenzyl Bromide
  • Bond Lengths & Torsion Angles : Compared to unsubstituted benzyl bromide, 2,6-dimethoxybenzyl bromide exhibits lengthened ring-CH₂ (1.538 Å vs. 1.506 Å) and CH₂-Br bonds (1.989 Å vs. 1.970 Å) . The torsion angle (C–CH₂–Br) is closer to 90° (83.9° vs. 70.5° in unsubstituted benzyl bromide), reflecting steric hindrance from ortho-methoxy groups .
  • Isomer-Specific Variations : The 3,5-dimethoxy isomer (as in the target compound) shows discrepancies in crystallographic data between powder diffraction (bond lengths: 1.55 Å for ring-CH₂) and single-crystal studies (1.52 Å), likely due to systematic errors in powder methods .
3,5-Bis(trifluoromethyl)benzyl Bromide
  • Electron-Withdrawing Effects : The trifluoromethyl groups induce strong electron withdrawal, shortening the CH₂-Br bond (1.965 Å) compared to methoxy derivatives. This enhances electrophilicity, making it reactive in nucleophilic substitutions .
  • Molecular Weight: Lower molecular weight (307.03 g/mol) vs. the target compound (1047.97 g/mol), favoring volatility and solubility in non-polar solvents .
Dendritic Analogs
  • 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide : A second-generation dendron with a molecular weight of 1047.97 g/mol. Its extended structure increases steric bulk (PSA = 129.22 Ų) and reduces solubility in polar solvents. The bromine atom remains accessible for coupling reactions, critical in dendrimer synthesis .

Physicochemical Properties

Property 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide 2,6-Dimethoxybenzyl Bromide 3,5-Bis(trifluoromethyl)benzyl Bromide
Molecular Weight (g/mol) 1047.97 245.09 307.03
Density (g/cm³) 1.279 1.32 (estimated) 1.62
Boiling Point (°C) 1043.4 (760 mmHg) 285 (decomposes) 220–225
Solubility Limited in polar solvents (DMSO, DMF) Soluble in CH₂Cl₂, THF Soluble in ether, CHCl₃
Reactivity Moderate (steric hindrance) High (ortho-methoxy effects) Very high (electron withdrawal)

Biological Activity

Overview

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (C25H27BrO6) is a synthetic organic compound notable for its diverse biological activities. This compound is primarily used as an intermediate in organic synthesis and has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. The molecular weight of this compound is approximately 503.39 g/mol.

The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzyl alcohol with brominating agents such as phosphorus tribromide or hydrobromic acid. Its reactivity is characterized by nucleophilic substitution reactions due to the presence of the bromide group, which can be replaced by various nucleophiles like amines or thiols.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives based on similar scaffolds have shown significant inhibitory effects against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for some derivatives were reported as low as 2.93 µM, indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
DoxorubicinMCF-74.30 ± 0.84
12dA-54913.92 ± 1.21

These findings suggest that modifications in the substituent groups can significantly enhance biological activity, potentially leading to the development of new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit significant activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific molecular targets within cancer cells and pathogens. Molecular docking studies have suggested binding affinities to key enzymes involved in cell proliferation and apoptosis pathways .

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this bromide derivative:

  • Study on Anticancer Activity : A study evaluated the effects of a series of indolin-2-one derivatives on MCF-7 and A-549 cell lines, revealing that certain structural modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin .
  • Antimicrobial Screening : Another research effort assessed various derivatives for their antimicrobial potential, demonstrating promising results against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide with high purity?

  • Methodology : Multi-step alkylation reactions are commonly employed. For example, starting with 3,5-dihydroxybenzyl alcohol, sequential protection of hydroxyl groups using 3,5-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃/DMF) can yield the precursor alcohol. Final bromination with PBr₃ or HBr/AcOH ensures conversion to the bromide .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for achieving >97% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and benzyloxy groups) and bromine incorporation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₅H₂₇BrO₆, exact mass 502.07796) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>97% by area) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Storage Guidelines : Store at 0–10°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Stability Tests : Periodic HPLC analysis after 6–12 months can detect degradation products (e.g., alcohol derivatives from bromide hydrolysis) .

Advanced Research Questions

Q. How can this compound be utilized as an alkylating agent in complex organic syntheses?

  • Applications : It serves as a benzylating agent in nucleophilic substitutions (e.g., forming ethers with phenols or amines). For example, in dendrimer synthesis, its multiple reactive sites enable branching .
  • Optimization : Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity. Monitor reaction temperature (60–80°C) to balance yield and side reactions .

Q. What strategies mitigate low yields during bromination of the precursor alcohol?

  • Troubleshooting :

  • Excess Reagent : Use 1.2–1.5 equivalents of PBr₃ to drive the reaction to completion.
  • Moisture Control : Strict anhydrous conditions (e.g., molecular sieves) prevent HBr formation, which can reduce yields .
  • Workup : Quench with ice-water and extract with dichloromethane to isolate the product efficiently .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Stability Studies :

  • Thermal Stability : TGA analysis shows decomposition >200°C, making it stable for most lab reactions .
  • pH Sensitivity : Hydrolysis accelerates in aqueous basic conditions (pH >9), forming the alcohol derivative. Use buffered neutral conditions for aqueous-phase reactions .

Q. What advanced analytical methods validate its use in polymer or dendrimer synthesis?

  • Techniques :

  • Size-Exclusion Chromatography (SEC) : To monitor molecular weight distribution in polymeric products.
  • MALDI-TOF MS : For precise determination of dendrimer branching efficiency .

Q. What safety protocols are essential for handling this bromide in large-scale reactions?

  • Safety Measures :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide
Reactant of Route 2
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide

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